molecular formula C11H15ClO B13871905 5-(4-Chlorophenyl)pentan-1-ol

5-(4-Chlorophenyl)pentan-1-ol

Cat. No.: B13871905
M. Wt: 198.69 g/mol
InChI Key: RBJQEZFNBNNZNK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pentan-1-ol is an organic compound belonging to the class of alcohols It features a pentanol backbone with a 4-chlorophenyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)pentan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with pentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanol attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 5-(4-Chlorophenyl)pentane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-(4-Chlorophenyl)pentyl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

    Oxidation: 5-(4-Chlorophenyl)pentanal or 5-(4-Chlorophenyl)pentanoic acid.

    Reduction: 5-(4-Chlorophenyl)pentane.

    Substitution: 5-(4-Chlorophenyl)pentyl chloride.

Scientific Research Applications

5-(4-Chlorophenyl)pentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)pentan-1-ol depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

    4-Chlorobenzyl alcohol: Similar structure but lacks the pentanol backbone.

    5-Phenylpentan-1-ol: Similar backbone but lacks the chlorine substituent on the phenyl ring.

    4-Chlorophenylmethanol: Similar phenyl group with chlorine substituent but different carbon chain length.

Uniqueness: 5-(4-Chlorophenyl)pentan-1-ol is unique due to the combination of the 4-chlorophenyl group and the pentanol backbone, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

5-(4-chlorophenyl)pentan-1-ol

InChI

InChI=1S/C11H15ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1-4,9H2

InChI Key

RBJQEZFNBNNZNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCO)Cl

Origin of Product

United States

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